
1-(Ethylsulfanyl)pentadecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethylsulfanyl)pentadecane is an organic compound belonging to the class of alkanes It is characterized by a long carbon chain with an ethylsulfanyl group attached to one of the carbon atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Ethylsulfanyl)pentadecane can be synthesized through several methods. One common approach involves the reaction of pentadecane with ethylthiol in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the ethylsulfanyl group on the pentadecane chain.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where pentadecane and ethylthiol are combined under controlled conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Ethylsulfanyl)pentadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the ethylsulfanyl group to an ethyl group.
Substitution: The ethylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium hydride can facilitate substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Ethylpentadecane.
Substitution: Various substituted pentadecanes depending on the nucleophile used.
Applications De Recherche Scientifique
1-(Ethylsulfanyl)pentadecane has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity of alkanes with sulfur-containing groups.
Biology: The compound’s interactions with biological membranes are of interest in biophysical studies.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical properties.
Industry: It is used in the synthesis of specialty chemicals and as an intermediate in the production of other compounds.
Mécanisme D'action
The mechanism by which 1-(Ethylsulfanyl)pentadecane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethylsulfanyl group can participate in various chemical reactions, influencing the compound’s activity. Pathways involved may include oxidative stress responses and membrane interactions.
Comparaison Avec Des Composés Similaires
Pentadecane: A straight-chain alkane without the ethylsulfanyl group.
Ethylpentadecane: A similar compound where the ethyl group is directly attached to the carbon chain without the sulfur atom.
Hexadecane: Another long-chain alkane with similar physical properties but different chemical reactivity.
Propriétés
Numéro CAS |
64919-20-6 |
|---|---|
Formule moléculaire |
C17H36S |
Poids moléculaire |
272.5 g/mol |
Nom IUPAC |
1-ethylsulfanylpentadecane |
InChI |
InChI=1S/C17H36S/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-4-2/h3-17H2,1-2H3 |
Clé InChI |
AMAGMFQKNPZXKO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCSCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Azaspiro[6.6]tridecan-7-ium chloride](/img/structure/B14503004.png)
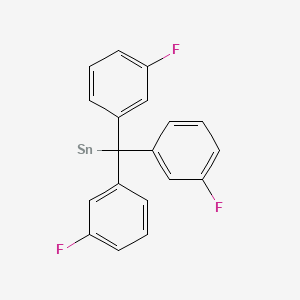



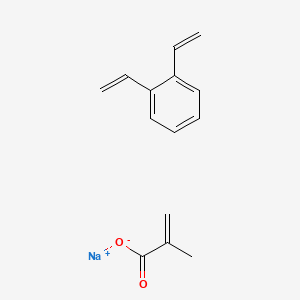
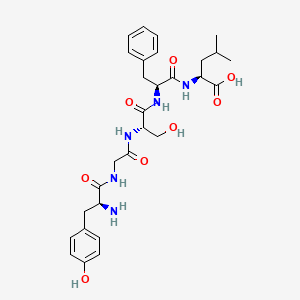
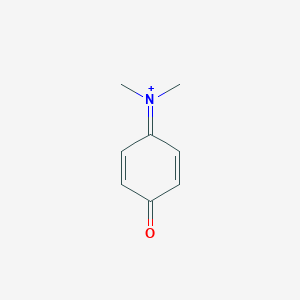

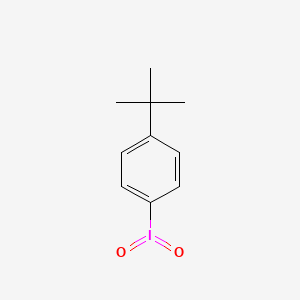
![N-[(4-Butoxyphenyl)carbamoyl]-2,6-difluorobenzamide](/img/structure/B14503061.png)
![1,7,7-Trimethyl-3-[(naphthalen-1-yl)amino]bicyclo[2.2.1]heptan-2-one](/img/structure/B14503073.png)


